molecular formula C19H15FN4O5 B2909695 N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-22-8

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2909695
CAS No.: 899990-22-8
M. Wt: 398.35
InChI Key: OVLNGKZLBVPFFA-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridazinone core substituted with a 2-methoxyphenyl group at position 3. The acetamide linker connects this core to a 4-fluoro-3-nitrophenyl moiety.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O5/c1-29-17-5-3-2-4-13(17)15-8-9-19(26)23(22-15)11-18(25)21-12-6-7-14(20)16(10-12)24(27)28/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNGKZLBVPFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-nitroaniline and 2-methoxybenzaldehyde. The key steps may involve:

    Condensation Reaction: The initial step could involve the condensation of 4-fluoro-3-nitroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base may undergo cyclization in the presence of a suitable catalyst to form the pyridazinone ring.

    Acetylation: The final step could involve acetylation of the pyridazinone derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of N-(4-amino-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(4-fluoro-3-nitrophenyl)-2-[3-(2-hydroxyphenyl)-6-oxopyridazin-1-yl]acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be dissected into two critical regions:

  • Dihydropyridazinone core: A common feature in kinase-targeting compounds (e.g., EGFR/BRAFV600E inhibitors in ).
  • Substituents: R1 (3-position of dihydropyridazinone): 2-methoxyphenyl (ortho-methoxy). R2 (acetamide side chain): 4-fluoro-3-nitrophenyl.
Key Comparisons:
Compound Name/ID R1 (Dihydropyridazinone) R2 (Acetamide) Molecular Weight Notable Features
Target Compound 2-methoxyphenyl 4-fluoro-3-nitrophenyl ~407.35* Nitro group enhances electrophilicity; ortho-methoxy may induce steric effects
Y041-0103 4-methoxyphenyl 2-(2-methoxyphenyl)ethyl 379.41 Para-methoxy improves planarity; ethyl linker enhances flexibility
BF38535 2-methoxyphenyl 2-(4-sulfamoylphenyl)ethyl 442.49 Sulfamoyl group increases hydrophilicity and potential for hydrogen bonding
Compound 11 4-fluorophenyl 3-ethyl-quinazolinone 551.60 Dual EGFR/BRAFV600E inhibition; fluorine enhances binding affinity
Compound X (CPX) furan-2-yl pyridin-3-yl N/A Highest binding affinity (−8.1 kcal/mol) among dihydropyridazin derivatives

*Calculated based on molecular formula.

Substituent Analysis:
  • Nitro Group (R2) : The 3-nitro group in the target compound is unique among analogs, offering strong electron-withdrawing effects that may enhance interactions with basic residues in enzyme active sites. This contrasts with halogenated (e.g., fluoro in Compound 11 ) or methoxy-substituted (e.g., Y041-0103 ) R2 groups.

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points >300°C, indicating high thermal stability, likely shared by the target compound due to its rigid aromatic systems .
  • Molecular Weight : The target compound’s molecular weight (~407) falls within the range of bioactive small molecules (300–500 Da), favoring oral bioavailability compared to heavier analogs like BF38535 (442.49) .

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